molecular formula C37H50F3N9O11S B6295650 (Lys7)-Phalloidin Trifluoroacetate CAS No. 1393889-01-4

(Lys7)-Phalloidin Trifluoroacetate

Cat. No.: B6295650
CAS No.: 1393889-01-4
M. Wt: 885.9 g/mol
InChI Key: LYLSNGBZFNPGNJ-FUQRCJCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Lys7)-Phalloidin Trifluoroacetate is a synthetic derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom. This compound is known for its ability to bind to filamentous actin (F-actin) with high specificity, making it a valuable tool in cell biology and biochemistry for studying actin dynamics and cytoskeletal structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Lys7)-Phalloidin Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides and small proteins. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The trifluoroacetate group is introduced during the final deprotection and cleavage step, where trifluoroacetic acid is used to remove the protecting groups and release the peptide from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of trifluoroacetic acid in the final purification step is crucial for obtaining the trifluoroacetate salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

(Lys7)-Phalloidin Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the compound .

Scientific Research Applications

(Lys7)-Phalloidin Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

(Lys7)-Phalloidin Trifluoroacetate binds specifically to F-actin, stabilizing the filament and preventing its depolymerization. This binding occurs through interactions with the actin monomers, leading to the formation of a stable actin-phalloidin complex. The stabilization of actin filaments affects various cellular processes, including cell motility, division, and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Lys7)-Phalloidin Trifluoroacetate is unique due to its high specificity for F-actin and the presence of the trifluoroacetate group, which enhances its stability and solubility. This makes it a valuable tool for studying actin dynamics in various biological and medical research applications .

Properties

IUPAC Name

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N9O9S.C2HF3O2/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36;3-2(4,5)1(6)7/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48);(H,6,7)/t16-,17-,18-,19-,23-,24-,25-,26-,27+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSNGBZFNPGNJ-FUQRCJCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50F3N9O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393889-01-4
Record name 1393889-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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